Hydrochlordecone

概要

説明

Hydrochlordecone is a derivative of chlordecone, an organochlorine compound that was widely used as an insecticide. Chlordecone, known for its persistence in the environment and its toxic effects, was primarily used in banana plantations to control pests. This compound is often found as a by-product of chlordecone degradation and has been detected in various environmental matrices, particularly in areas where chlordecone was heavily applied .

準備方法

Hydrochlordecone can be synthesized through the dechlorination of chlordecone. This process can occur naturally in the environment or be induced in laboratory settings. One common method involves the use of anaerobic microcosms, where chlordecone is subjected to microbial activity in the presence of electron donors such as ethanol and acetone. This results in the formation of progressively dechlorinated products, including this compound

化学反応の分析

Natural Transformation in Soils

Field studies in the French West Indies demonstrated a 25-fold increase in 5b-hydrochlordecone/CLD mass ratios in contaminated soils compared to commercial formulations (Table 1). This indicates extensive dechlorination occurring under natural conditions, likely via microbial or abiotic redox processes .

Table 1: Comparative Analysis of 5b-Hydrochlordecone/CLD Ratios

| Matrix | 5b-HydroCLD/CLD Ratio | Source |

|---|---|---|

| Commercial Formulations | 0.007–0.015 | Curlone®, Kepone® |

| Contaminated Soils | 0.18–0.25 | French West Indies |

Reductive Dechlorination

Laboratory experiments using in situ chemical reduction (ISCR) with Fe⁰ and alfalfa achieved 74% CLD degradation, producing 14 dechlorinated derivatives including 5b-hydrochlordecone. Key steps include:

- Electron transfer : Fe⁰ provides electrons for breaking C-Cl bonds.

- Hydrogenolysis : Replacement of Cl with H at position 5b.

- Defluorination : Sequential cleavage of C-F bonds in related perfluoroalkyl substances (PFAS) .

Photochemical Degradation

UV irradiation with sulfite catalysts cleaves C-Cl bonds in CLD via:This pathway achieved >90% defluorination efficiency in controlled settings .

Radical-Mediated Transformations

Silica particles in aqueous solutions generate surface-bound silyloxy radicals (Si-O- ), which abstract hydrogen from CLD:This mechanism explains 95% oxidation rates of thiol analogs, suggesting parallel reactivity for chlorinated compounds .

Stability and Secondary Reactions

5b-Hydrochlordecone exhibits greater environmental persistence than CLD due to:

- Reduced polarity : Lower water solubility (0.03 mg/L vs. 2.7 mg/L for CLD).

- Resistance to hydrolysis : Half-life >5 years in neutral soils .

Table 2: Key Physicochemical Properties

| Property | 5b-Hydrochlordecone | Chlordecone |

|---|---|---|

| Molecular Weight (g/mol) | 508.7 | 544.3 |

| Log K<sub>ow</sub> | 5.2 | 5.8 |

| Water Solubility (mg/L) | 0.03 | 2.7 |

Analytical Detection Methods

Gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron ionization at 70 eV provides quantification limits of:

Implications for Remediation

The discovery of natural 5b-hydrochlordecone formation suggests:

- Potential for engineered bioremediation using Fe⁰ or microbial consortia.

- Need for monitoring transformation products in risk assessments .

These findings establish 5b-hydrochlordecone as both a degradation marker and persistent pollutant, requiring targeted strategies for environmental management.

科学的研究の応用

Background on Chlordecone

Chlordecone was widely used in the French West Indies as an insecticide, particularly in banana plantations, from 1972 until 1993. The extensive application led to severe environmental pollution and health issues, including increased risks of prostate cancer and developmental disorders in children . Hydrochlordecone has been identified as a significant transformation product resulting from the degradation of chlordecone in various environmental matrices.

Anaerobic Dechlorination Studies

Research indicates that this compound can be formed through anaerobic dechlorination processes. In a study involving microcosms constructed from chlordecone-impacted soil, this compound was detected alongside other degradation products after prolonged incubation periods. The presence of these products suggests that natural attenuation processes can lead to the transformation of chlordecone into less harmful compounds under anaerobic conditions .

Table 1: Transformation Products Detected in Microcosm Studies

| Transformation Product | Chemical Formula | Chlorine Atoms Removed | Detection Method |

|---|---|---|---|

| Monothis compound | C10Cl9O | 1 | LC-MS |

| Dithis compound | C10Cl8O2 | 2 | LC-MS |

| Trithis compound | C10Cl7O3 | 3 | LC-MS |

| Carboxylated Polychloroindene | C10Cl4-nO2H4+n | Up to 6 | NMR |

Health Implications

The health implications of this compound are closely tied to its parent compound, chlordecone. Chronic exposure to chlordecone has been linked to various health issues, including prostate cancer and developmental problems in children . this compound's persistence in the environment raises concerns about its potential effects on human health, particularly in regions where chlordecone was heavily used.

Case Study: Epidemiological Links

A notable case study conducted in Guadeloupe demonstrated a correlation between chlordecone exposure and increased prostate cancer incidence. This compound's role as a persistent contaminant in local ecosystems underscores the need for ongoing monitoring and research into its health effects .

Bioremediation Potential

The microbial transformation of this compound presents opportunities for bioremediation. Certain bacteria have shown the ability to degrade this compound under anaerobic conditions, suggesting that bioremediation could be a viable strategy for mitigating contamination in affected areas .

Table 2: Microbial Strains Involved in this compound Degradation

| Microbial Strain | Degradation Capability | Conditions Required |

|---|---|---|

| Citrobacter sp. | Anaerobic degradation of chlordecone | Anaerobic conditions |

| Mixed bacterial consortium | Transformation into less harmful products | Nutrient-rich media |

Future Research Directions

Further research is needed to explore the full extent of this compound's environmental impact and its potential for bioremediation. Investigations into the metabolic pathways utilized by microbial communities can provide insights into effective remediation strategies.

作用機序

The mechanism of action of hydrochlordecone involves its interaction with various molecular targets and pathways. Like chlordecone, this compound can bind to and disrupt the function of cellular receptors, enzymes, and other proteins. This disruption can lead to a range of toxic effects, including endocrine disruption and neurotoxicity . The exact molecular targets and pathways involved in this compound’s effects are still being investigated, but its similarity to chlordecone suggests that it may share some of the same mechanisms of action.

類似化合物との比較

Hydrochlordecone is similar to other organochlorine compounds, such as chlordecone and mirex. These compounds share a common structural motif of multiple chlorine atoms attached to a hydrocarbon framework, which contributes to their persistence and toxicity. this compound is unique in that it is a degradation product of chlordecone, rather than a primary compound used in industrial applications . This distinction makes this compound particularly relevant in studies of environmental contamination and remediation.

Similar Compounds

Chlordecone: The parent compound from which this compound is derived.

Mirex: Another organochlorine insecticide with similar persistence and toxicity.

Polychlorinated biphenyls (PCBs): A group of related compounds with multiple chlorine atoms and similar environmental and health concerns

特性

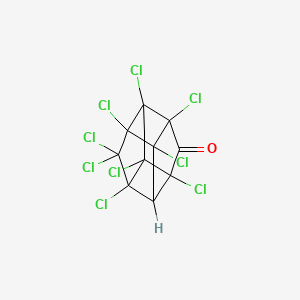

IUPAC Name |

1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRPRWNOWWPIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HCl9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967900 | |

| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53308-47-7 | |

| Record name | Hydrochlordecone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。